N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide
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Overview
Description
The description of a compound typically includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves detailing the process used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves the study of the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, etc.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, etc.Scientific Research Applications
Anticancer Activity
The compound has been investigated for its potential anticancer activities. A study involving the synthesis of certain derivatives, including those related to the specified compound, demonstrated appreciable cancer cell growth inhibition against eight cancer cell lines, highlighting its potential as a novel anticancer agent (Al-Sanea et al., 2020).
Antioxidant Activity
Research on coordination complexes constructed from pyrazole-acetamide derivatives, similar in structure to the specified compound, has shown significant antioxidant activity. These findings support the potential of such compounds for further development as antioxidants (Chkirate et al., 2019).
Antimicrobial Activity
Novel bis-α,β-unsaturated ketones, nicotinonitrile, and related derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds have shown effectiveness against a range of microbial strains, suggesting a promising avenue for antimicrobial drug development (Altalbawy, 2013).
Enzyme Inhibition
A study on the synthesis of new derivatives incorporating the benzodioxin moiety demonstrated significant inhibitory activity against α-glucosidase and acetylcholinesterase, indicating potential therapeutic applications for metabolic and neurodegenerative disorders (Abbasi et al., 2019).
Safety And Hazards
This involves studying the safety profile of the compound, including its toxicity, environmental impact, handling precautions, etc.
Future Directions
This involves discussing potential future research directions or applications for the compound based on its properties and effects.
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(2-methoxyphenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O4S/c1-14-16-12-24-28(17-5-3-4-6-18(17)30-2)22(16)23(27-26-14)33-13-21(29)25-15-7-8-19-20(11-15)32-10-9-31-19/h3-8,11-12H,9-10,13H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJZNPXFTJYQDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NN(C2=C(N=N1)SCC(=O)NC3=CC4=C(C=C3)OCCO4)C5=CC=CC=C5OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide |
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